molecular formula C12H22N4O5 B079627 Leucyl-glycyl-glycyl-glycine CAS No. 14857-78-4

Leucyl-glycyl-glycyl-glycine

Cat. No. B079627
CAS RN: 14857-78-4
M. Wt: 302.33 g/mol
InChI Key: XWTNPSHCJMZAHQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-glycyl-glycyl-glycine (LGGG) is a tetrapeptide, which is composed of four amino acids, namely leucine, glycine, glycine, and glycine. LGGG has been widely studied for its potential applications in various fields, including the food industry, medical science, and biotechnology.

Scientific Research Applications

Leucyl-glycyl-glycyl-glycine has been extensively studied for its potential applications in various fields. In the food industry, Leucyl-glycyl-glycyl-glycine has been shown to possess antioxidant and antimicrobial properties, making it a potential food preservative. In medical science, Leucyl-glycyl-glycyl-glycine has been studied for its potential use in drug delivery systems, as it can be used to target specific cells and tissues. Leucyl-glycyl-glycyl-glycine has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Mechanism Of Action

The mechanism of action of Leucyl-glycyl-glycyl-glycine is not fully understood. However, it is believed that Leucyl-glycyl-glycyl-glycine exerts its effects by interacting with specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways. Leucyl-glycyl-glycyl-glycine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Biochemical And Physiological Effects

Leucyl-glycyl-glycyl-glycine has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Leucyl-glycyl-glycyl-glycine can inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that Leucyl-glycyl-glycyl-glycine can reduce inflammation, improve insulin sensitivity, and enhance wound healing.

Advantages And Limitations For Lab Experiments

The advantages of using Leucyl-glycyl-glycyl-glycine in lab experiments include its stability, low toxicity, and ease of synthesis. However, Leucyl-glycyl-glycyl-glycine has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Leucyl-glycyl-glycyl-glycine also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of Leucyl-glycyl-glycyl-glycine. These include the development of new synthesis methods to improve the yield and purity of Leucyl-glycyl-glycyl-glycine, the investigation of its potential applications in drug delivery systems, and the exploration of its effects on the gut microbiome. Further studies are also needed to elucidate the mechanism of action of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Leucyl-glycyl-glycyl-glycine is a tetrapeptide that has been widely studied for its potential applications in various fields. Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, and it has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties. Leucyl-glycyl-glycyl-glycine has several advantages for use in lab experiments, but it also has some limitations. Future studies are needed to further investigate the potential applications of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.

Synthesis Methods

Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to form the peptide bond between the amino acids. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond. The enzymatic synthesis of Leucyl-glycyl-glycyl-glycine is preferred over chemical synthesis as it is more eco-friendly and produces a higher yield.

properties

CAS RN

14857-78-4

Product Name

Leucyl-glycyl-glycyl-glycine

Molecular Formula

C12H22N4O5

Molecular Weight

302.33 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1

InChI Key

XWTNPSHCJMZAHQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Other CAS RN

14857-78-4

sequence

LGGG

synonyms

L-leucylglycylglycylglycine
Leu-Gly-Gly-Gly
leucyl-glycyl-glycyl-glycine

Origin of Product

United States

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